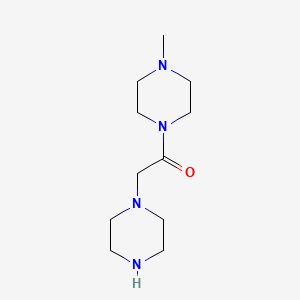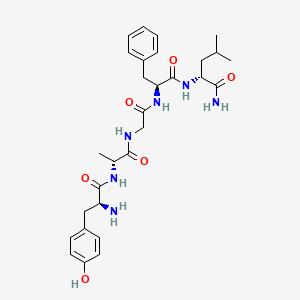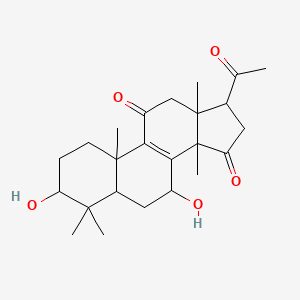
Acacia senegal, ext.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lucidone a belongs to the class of organic compounds known as 20-oxosteroids. These are steroid derivatives carrying a C=O group at the 20-position of the steroid skeleton. Lucidone a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Lucidone a has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, lucidone a is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, lucidone a can be found in mushrooms. This makes lucidone a a potential biomarker for the consumption of this food product.
Scientific Research Applications
Genetic Diversity and Characterization
- Acacia senegal exhibits significant genetic diversity, which is crucial for understanding its evolutionary history and distribution. Studies using microsatellite markers and DNA content analysis have revealed patterns of genetic variation and ploidy variation, indicating its adaptability to different environments (Assoumane et al., 2009); (Odee et al., 2015).
Environmental Impact and Soil Improvement
- Acacia senegal is known for its role in soil fertility improvement, especially in arid and semi-arid environments. It contributes to nitrogen fixation and influences soil nutrient dynamics, which is beneficial for agroforestry systems and sustainable land management (Isaac et al., 2011); (Omar & Muhammad, 2016).
Gum Arabic Production and Applications
- The tree is primarily exploited for its production of gum arabic, which has applications in food, pharmaceuticals, and other industries. Research into improving gum properties, such as emulsification and stabilization, has led to the development of enhanced forms like Acacia (sen) SUPER GUM™ (Aoki et al., 2007).
Drought Stress Response and Symbiotic Relationships
- Studies have explored how Acacia senegal responds to drought stress, including its symbiosis with Sinorhizobium species. Understanding these relationships can aid in managing Acacia senegal under environmental stress and improving its resilience (Räsänen et al., 2004).
Phytochemical Properties and Medicinal Applications
- Research on the chemical composition and potential medicinal applications of Acacia senegal has been conducted, including its use in traditional medicine for treating various diseases. This includes studies on its anti-urolithiatic activity and its role in traditional treatments (El oumari et al., 2022).
Agroforestry and Crop Yield Influence
- Acacia senegal is incorporated into agroforestry systems, where its interaction with crops has been studied. It influences crop yields and soil water content, offering insights into sustainable agricultural practices (Raddad & Luukkanen, 2007).
properties
CAS RN |
97659-43-3 |
|---|---|
Product Name |
Acacia senegal, ext. |
Molecular Formula |
C24H34O5 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
17-acetyl-3,7-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione |
InChI |
InChI=1S/C24H34O5/c1-12(25)13-9-18(29)24(6)20-14(26)10-16-21(2,3)17(28)7-8-22(16,4)19(20)15(27)11-23(13,24)5/h13-14,16-17,26,28H,7-11H2,1-6H3 |
InChI Key |
NKQOQQOOZLPVEV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C |
Canonical SMILES |
CC(=O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C |
melting_point |
280-283°C |
Other CAS RN |
97653-92-4 |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



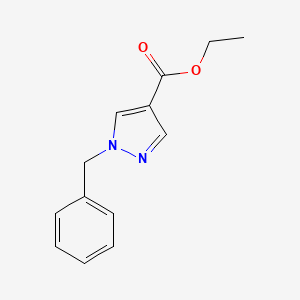
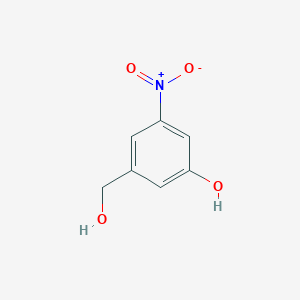
![Disodium;5-[2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethoxy]-1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonane](/img/structure/B1602079.png)

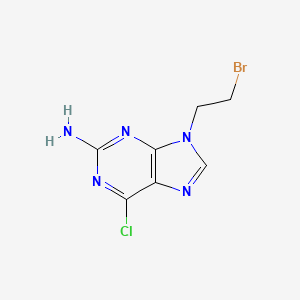

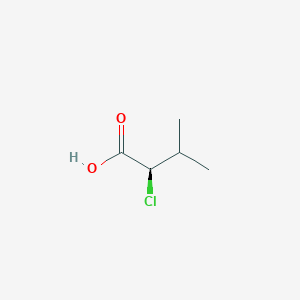
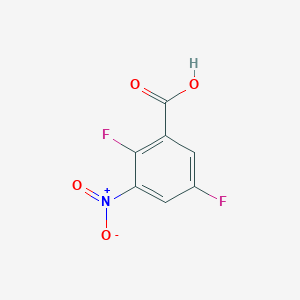
![3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde](/img/structure/B1602090.png)
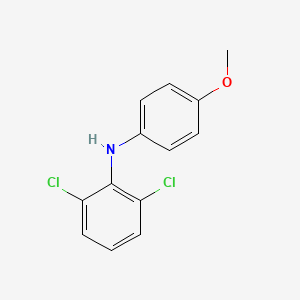
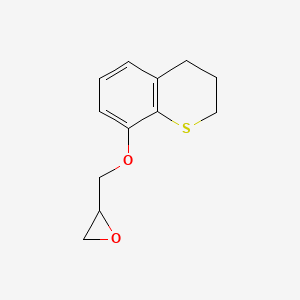
![N-[4-(2,5-Dioxo-1,3-oxazolidin-4-YL)butyl]-2,2,2-trifluoroacetamide](/img/structure/B1602094.png)
